[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Description
[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a synthetic ester derivative characterized by a 2-oxoethyl linker bridging a 3-methoxyanilino group and a 4-chlorophenylacetate moiety. Its structural complexity arises from the interplay of electron-donating (methoxy) and electron-withdrawing (chloro) substituents, which influence its physicochemical and electronic properties .
Properties
IUPAC Name |
[2-(3-methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-22-15-4-2-3-14(10-15)19-16(20)11-23-17(21)9-12-5-7-13(18)8-6-12/h2-8,10H,9,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAPXRLPGVKXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24837676 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 3-methoxyaniline with an appropriate acyl chloride or anhydride under basic conditions to form the amide intermediate.
Esterification: The amide intermediate is then reacted with 2-(4-chlorophenyl)acetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the aromatic ring can undergo oxidation to form a phenol derivative.
Reduction: The carbonyl group in the ester can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent, but common reagents include nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and ester functionalities. It may also serve as a model compound for studying metabolic pathways involving ester and amide hydrolysis.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ester and amide groups could be hydrolyzed by esterases and amidases, respectively, releasing active metabolites that exert their effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
Comparative studies highlight the impact of substituent positioning and electronic nature on molecular properties:
Key Insight : Methoxy groups improve solubility but reduce hyperpolarizability compared to nitro or chloro substituents. Steric effects from methyl groups (e.g., 2-CH₃ in aniline) enhance crystallinity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Note: The target compound’s predicted logP (~3.9) suggests better membrane permeability than bulkier nitro-substituted analogs .
Challenges and Discrepancies
- Solubility Variability: Measured solubility for [2-(4-chloro-2-methylanilino)-2-oxoethyl] 2-(4-methoxyphenyl)acetate (9 µg/mL) contrasts with predictions for the target compound (~10 µg/mL), suggesting experimental conditions (e.g., pH) significantly influence results.
- Structural Stability : Nitro-substituted analogs show lower thermal stability compared to methoxy derivatives .
Biological Activity
[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is an organic compound characterized by the presence of both ester and amide functional groups. Its unique structure positions it as a candidate for various biological applications, including enzyme interactions and potential therapeutic uses.
- IUPAC Name: this compound
- Molecular Formula: C17H16ClNO4
- Molecular Weight: 333.8 g/mol
- CAS Number: 380173-98-8
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The ester and amide groups can be hydrolyzed by specific enzymes, leading to the release of active metabolites that may exert pharmacological effects. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation: It could act on receptors, influencing signaling pathways within cells.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of methoxyaniline have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Research suggests that compounds like this compound may possess anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Enzyme Interaction Studies
The compound has been evaluated for its interaction with various enzymes:
- Cholinesterase Inhibition: Similar compounds have shown potential as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases.
- Protease Activity Modulation: Studies indicate that the compound may influence protease activity, potentially affecting protein turnover and cellular signaling.
Case Studies
-
Anticancer Efficacy:
A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells. -
Anti-inflammatory Mechanisms:
Another investigation revealed that the compound inhibited the NF-kB signaling pathway, leading to decreased expression of inflammatory markers in vitro. -
Enzyme Interaction:
A series of in vitro assays showed that the compound effectively inhibited acetylcholinesterase activity, suggesting potential applications in Alzheimer's disease treatment.
Comparative Analysis
| Property/Activity | This compound | Similar Compounds (e.g., Benzamides) |
|---|---|---|
| Antitumor Activity | Moderate efficacy observed | High efficacy reported |
| Anti-inflammatory Potential | Significant inhibition of cytokines | Established anti-inflammatory effects |
| Enzyme Inhibition | Inhibits cholinesterase | Variable inhibition |
| Mechanism of Action | Enzyme inhibition, receptor modulation | Primarily receptor antagonism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
